molecular formula C16H19BrN4OS B11098490 2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11098490
M. Wt: 395.3 g/mol
InChI Key: VGUYNPMQJIHLKU-UHFFFAOYSA-N
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE typically involves multiple steps. One common method includes the S-alkylation of 4-(2-bromophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol with 1-piperidino-1-ethanone under alkaline conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This compound may also interfere with the synthesis of essential biomolecules in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)ETHANONE
  • (±)-2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYL-1-ETHANOL

Uniqueness

What sets 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PIPERIDINO-1-ETHANONE apart is its unique combination of a triazole ring with a piperidino group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H19BrN4OS

Molecular Weight

395.3 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C16H19BrN4OS/c1-20-15(12-7-3-4-8-13(12)17)18-19-16(20)23-11-14(22)21-9-5-2-6-10-21/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

VGUYNPMQJIHLKU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3Br

Origin of Product

United States

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